
1-Phenylpiperazin-Dihydrochlorid
Übersicht
Beschreibung
Phenylpiperazine is a simple chemical compound featuring a phenyl group bound to a piperazine ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its chemical formula C10H14N2 and a molar mass of 162.23 g/mol .
Wissenschaftliche Forschungsanwendungen
Phenylpiperazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Phenylpiperazin-Derivate werden auf ihr Potenzial als Darmdurchlässigkeitsverstärker untersucht.
Medizin: Einige Derivate von Phenylpiperazin werden zur Behandlung von psychischen Erkrankungen wie Angstzuständen, Alzheimer und Depressionen eingesetzt.
Industrie: Phenylpiperazin wird bei der Herstellung von Arzneimitteln und anderen chemischen Produkten eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Phenylpiperazin und seinen Derivaten variiert je nach spezifischer Anwendung. Im Kontext von Darmdurchlässigkeitsverstärkern erhöht Phenylpiperazin den transepithelialen Transport, indem es die Tight Junctions im Darmepithel beeinflusst . In medizinischen Anwendungen interagieren Phenylpiperazin-Derivate mit verschiedenen molekularen Zielstrukturen, einschließlich Neurotransmitterrezeptoren und Ionenkanälen, um ihre therapeutischen Wirkungen zu entfalten .
Wirkmechanismus
Target of Action
1-Phenylpiperazine dihydrochloride is a derivative of phenylpiperazine . Phenylpiperazine is known to interact with the GABA receptor . The GABA receptor is a major inhibitory neurotransmitter in the central nervous system and plays a crucial role in reducing neuronal excitability .
Mode of Action
1-Phenylpiperazine dihydrochloride, as a GABA receptor agonist, binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
It is known that gaba receptor agonists generally increase the frequency of opening of the gaba-activated chloride channels, leading to hyperpolarization of the cell membrane and inhibition of the action potential .
Pharmacokinetics
It is known that phenylpiperazine is toxic, with an oral ld50 in rats of 210 mg/kg .
Result of Action
The primary result of the action of 1-Phenylpiperazine dihydrochloride is the paralysis of worms due to its agonistic action on the GABA receptor . This leads to a reduction in neuronal excitability, which can have various effects depending on the specific context and organism.
Biochemische Analyse
Biochemical Properties
It is known that phenylpiperazines, the class of compounds to which 1-Phenylpiperazine dihydrochloride belongs, can interact with various enzymes and proteins
Cellular Effects
It has been shown to enhance transepithelial transport with minimal cytotoxicity This suggests that it may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that 1-Phenylpiperazine is toxic, with an oral LD50 in rats of 210 mg/kg . This suggests that high doses could have toxic or adverse effects.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Phenylpiperazin kann durch verschiedene Methoden synthetisiert werden. Eine gängige Methode beinhaltet die Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen . Eine weitere Methode beinhaltet die Reaktion von Anilin mit Bis-(2-Chlorethyl)aminhydrochlorid bei hohen Temperaturen (160-250 °C) zur Bildung von Phenylpiperazinhydrochlorid, das dann mit einer alkalischen wässrigen Lösung behandelt wird, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Phenylpiperazin erfolgt in der Regel nach dem Verfahren mit Anilin und Bis-(2-Chlorethyl)aminhydrochlorid, da es einfach, ertragreich und kostengünstig ist. Der Prozess führt zu einem Produkt mit einer Reinheit von über 99,5 % und einer Ausbeute von über 75 % .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Phenylpiperazin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Phenylpiperazin kann zu entsprechenden N-Oxiden oxidiert werden.
Reduktion: Es kann zu sekundären Aminen reduziert werden.
Substitution: Phenylpiperazin kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Halogenierte Verbindungen und Alkylierungsmittel werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind N-Oxide, sekundäre Amine und verschiedene substituierte Phenylpiperazin-Derivate .
Vergleich Mit ähnlichen Verbindungen
Phenylpiperazin ist Teil einer größeren Klasse von Verbindungen, die als Piperazine bekannt sind. Ähnliche Verbindungen umfassen:
Benzylpiperazin: Bekannt für seine stimulierenden Eigenschaften.
Diphenylpiperazin: Wird bei der Synthese verschiedener Arzneimittel verwendet.
Diphenylmethylpiperazin: Wird auf sein Potenzial für therapeutische Anwendungen untersucht.
Phenylpiperazin ist einzigartig aufgrund seiner spezifischen Struktur, die es ihm ermöglicht, mit einer Vielzahl von molekularen Zielstrukturen zu interagieren und vielfältige biologische Aktivitäten zu zeigen .
Eigenschaften
IUPAC Name |
1-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTJYBJCZXZGCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2210-93-7 (mono-hydrochloride), 4004-95-9 (di-hydrochloride) | |
| Record name | Phenylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8057855 | |
| Record name | Phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-54-6 | |
| Record name | 1-Phenylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9225CBI7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


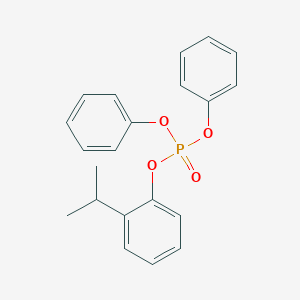
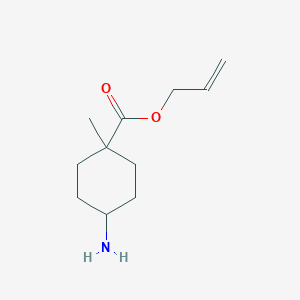
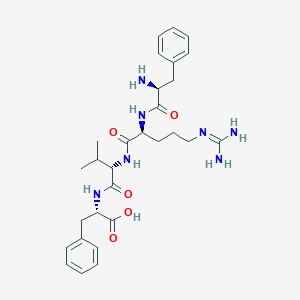
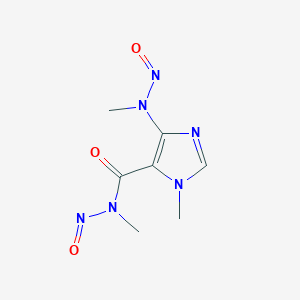

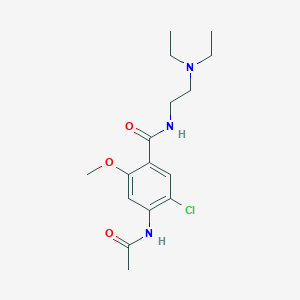
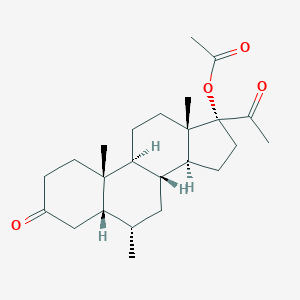






![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)
